molecular formula C10H15NO3 B12711782 2-Oxo-1-oxaspiro(4.5)decane-4-carboxamide CAS No. 136547-37-0

2-Oxo-1-oxaspiro(4.5)decane-4-carboxamide

Cat. No.: B12711782
CAS No.: 136547-37-0
M. Wt: 197.23 g/mol
InChI Key: UEDBNGWFGWOXCL-UHFFFAOYSA-N
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Description

2-Oxo-1-oxaspiro(45)decane-4-carboxamide is a chemical compound with the molecular formula C10H15NO3 It is known for its unique spirocyclic structure, which consists of a lactone ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-oxaspiro(4.5)decane-4-carboxamide typically involves the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene. This reaction produces diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, which undergoes partial de-ethoxycarbonylation upon distillation to yield ethyl 2-oxo-1-oxaspiro[4,5]decane-4-carboxylate . Further reactions and modifications can lead to the formation of the desired carboxamide derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-oxaspiro(4.5)decane-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Decarboxylation: The major product formed is a spirocyclic compound with the carboxyl group removed.

    Substitution Reactions: The products depend on the nucleophile used, resulting in various substituted spirocyclic derivatives.

Scientific Research Applications

2-Oxo-1-oxaspiro(4.5)decane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-1-oxaspiro(4.5)decane-4-carboxamide involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites in enzymes or other proteins, potentially inhibiting their activity or altering their function. The spirocyclic structure provides stability and specificity in these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1-oxaspiro(4.5)decane-4-carboxamide is unique due to its carboxamide functional group, which imparts different reactivity and potential biological activity compared to its carboxylic acid and ester analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

136547-37-0

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

InChI

InChI=1S/C10H15NO3/c11-9(13)7-6-8(12)14-10(7)4-2-1-3-5-10/h7H,1-6H2,(H2,11,13)

InChI Key

UEDBNGWFGWOXCL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(CC(=O)O2)C(=O)N

Origin of Product

United States

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